2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride
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Overview
Description
2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and dry nitrogen as a carrier gas. The reaction is catalyzed by azadiisobutylnitrile and conducted at temperatures between 70-80°C. Chlorine gas is introduced into the reaction mixture, and the progress is monitored using gas-phase chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale reactors with efficient mixing and temperature control. The use of airlift circulating reactors has been reported to improve yield and reduce chlorine consumption . This method involves the continuous introduction of chlorine gas and the use of catalysts to ensure complete chlorination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride involves its reactivity with various biological targets. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. This interaction is often mediated by the electrophilic chlorine atoms, which can form covalent bonds with nucleophiles in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-3-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(3-8)4-10-7(5)9;/h2,4H,3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRYUIUYMKPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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